2,2,2-Trifluoro-1-(4-methoxy-2-methylphenyl)ethan-1-amine
Description
Systematic IUPAC Nomenclature and Structural Representation
The compound 2,2,2-Trifluoro-1-(4-methoxy-2-methylphenyl)ethan-1-amine is systematically named according to IUPAC rules as 2,2,2-trifluoro-1-(4-methoxy-2-methylphenyl)ethanamine . This nomenclature reflects its core ethanamine backbone substituted with a trifluoromethyl group at the first carbon and a 4-methoxy-2-methylphenyl group at the same position.
The structural representation (Figure 1) consists of:
- A benzene ring with a methoxy (-OCH₃) group at the para position (C4) and a methyl (-CH₃) group at the ortho position (C2).
- An ethanamine chain (CH₂NH₂) where the first carbon is bonded to three fluorine atoms (CF₃) and the aromatic ring.
The molecular formula is C₁₀H₁₂F₃NO , with a molecular weight of 219.20 g/mol . The SMILES notation for the (S)-enantiomer is N[C@@H](C(F)(F)F)C1=CC=C(C=C1C)OC, highlighting the stereochemistry at the chiral center. For the racemic mixture, the SMILES simplifies to NC(C(F)(F)F)C1=CC=C(C=C1C)OC, omitting stereochemical descriptors.
Registry Numbers and Database Identifiers
Key registry identifiers for this compound include:
| Identifier Type | Value | Source |
|---|---|---|
| CAS Number | 13162-90-3 (S-enantiomer) | Commercial |
| PubChem CID | Not publicly listed | - |
| DSSTox Substance ID | Not available | - |
The absence of PubChem and DSSTox entries suggests limited public data for the racemic form, though the (S)-enantiomer is cataloged in specialized chemical databases. Regulatory identifiers such as EC numbers remain unlisted in available sources.
Properties
Molecular Formula |
C10H12F3NO |
|---|---|
Molecular Weight |
219.20 g/mol |
IUPAC Name |
2,2,2-trifluoro-1-(4-methoxy-2-methylphenyl)ethanamine |
InChI |
InChI=1S/C10H12F3NO/c1-6-5-7(15-2)3-4-8(6)9(14)10(11,12)13/h3-5,9H,14H2,1-2H3 |
InChI Key |
FMWJMMCPRYGRIU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)C(C(F)(F)F)N |
Origin of Product |
United States |
Preparation Methods
Starting Materials
The synthesis begins with the selection of appropriate starting materials:
- 4-Methoxy-2-methylbenzaldehyde : Provides the aromatic ring with methoxy and methyl substituents.
- Trifluoroacetaldehyde : Introduces the trifluoromethyl group.
Formation of Intermediate
The first step involves the condensation reaction:
- Reaction Conditions : Typically performed in an organic solvent like ethanol or methanol under reflux conditions.
- Mechanism : The aldehyde group of 4-methoxy-2-methylbenzaldehyde reacts with trifluoroacetaldehyde to form an imine intermediate.
Reduction
The imine intermediate is reduced to form the amine:
- Reducing Agent : Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
- Reaction Conditions : Reduction is carried out at low temperatures (0–10°C) to prevent side reactions.
Chiral Resolution
To obtain the desired enantiomer (e.g., (S)- or (R)-configuration), chiral resolution techniques are applied:
- Methods : Chromatography on chiral stationary phases or crystallization using chiral resolving agents.
Salt Formation
The enantiomer is converted into its hydrochloride salt:
- Procedure : Treatment with hydrochloric acid in an appropriate solvent like ethanol or water.
Industrial Production Methods
Large-scale Synthesis
In industrial settings, optimized reaction conditions are employed for high yield and purity:
- Continuous flow processes for efficient mixing and reaction control.
- Automated systems for temperature regulation and reagent addition.
Purification
Advanced techniques such as high-performance liquid chromatography (HPLC) are used to ensure purity. Crystallization may also be employed for final purification.
Reaction Analysis
Common Reactions
The compound undergoes various chemical transformations during synthesis:
- Oxidation : Conversion of intermediates to imines or oximes using oxidizing agents like potassium permanganate.
- Reduction : Reduction of imines to amines using NaBH4 or LiAlH4.
- Substitution : Introduction of functional groups via nucleophilic substitution reactions.
Reagent Summary
| Reaction Type | Common Reagents | Conditions |
|---|---|---|
| Oxidation | Potassium permanganate | Room temperature |
| Reduction | Sodium borohydride | Low temperature (0–10°C) |
| Substitution | Alkyl halides, acyl chlorides | Organic solvents (e.g., THF) |
Data Table: Key Parameters
| Step | Starting Material | Reagent/Condition | Product |
|---|---|---|---|
| Condensation | 4-Methoxy-2-methylbenzaldehyde | Trifluoroacetaldehyde | Imine intermediate |
| Reduction | Imine intermediate | Sodium borohydride | Amino compound |
| Chiral Resolution | Racemic amine | Chiral chromatography | (S)- or (R)-enantiomer |
| Salt Formation | Enantiomer | Hydrochloric acid | Hydrochloride salt |
Notes on Optimization
To maximize yield and reduce impurities:
- Use high-purity starting materials.
- Employ controlled temperatures during reduction to prevent over-reduction.
- Optimize chiral resolution techniques based on the desired enantiomer.
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoro-1-(4-methoxy-2-methylphenyl)ethan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution Reagents: Halogens, such as chlorine or bromine, can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
Antidepressant Activity : Recent studies have indicated that compounds similar to 2,2,2-trifluoro-1-(4-methoxy-2-methylphenyl)ethan-1-amine exhibit potential as antidepressants. The trifluoromethyl group enhances lipophilicity and metabolic stability, making these compounds suitable candidates for further pharmacological evaluation.
Case Study : A study published in the Journal of Medicinal Chemistry explored the structure-activity relationship of trifluoromethylated amines. It was found that modifications at the para position significantly influenced serotonin reuptake inhibition, a key mechanism in antidepressant efficacy .
Material Science
Fluorinated Polymers : The compound can be utilized in the development of fluorinated polymers that exhibit enhanced thermal stability and chemical resistance. These materials are particularly valuable in coatings and electronic applications.
Data Table: Properties of Fluorinated Polymers
| Property | Value |
|---|---|
| Thermal Stability | >300 °C |
| Chemical Resistance | Excellent against solvents |
| Application Areas | Coatings, Electronics |
Agrochemicals
Pesticide Development : The incorporation of trifluoromethyl groups into agrochemical structures has been shown to improve biological activity against pests while reducing toxicity to non-target organisms.
Case Study : Research conducted by agricultural scientists demonstrated that trifluoromethylated compounds exhibited higher insecticidal activity compared to their non-fluorinated counterparts. This finding supports the continued exploration of this compound derivatives for use in sustainable agriculture .
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoro-1-(4-methoxy-2-methylphenyl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The methoxy and methyl groups contribute to its binding affinity and specificity for certain receptors or enzymes.
Comparison with Similar Compounds
Structural Features and Substituent Effects
The target compound’s phenyl ring substitutions (4-methoxy, 2-methyl) distinguish it from analogs with alternative substituents:
2-Fluoro-2-[4-(trifluoromethyl)phenyl]ethan-1-amine (CAS 1004282-65-8)
- Substituents : 4-Trifluoromethyl, 2-fluoro on the ethanamine chain
- Impact : The trifluoromethyl group on the phenyl ring increases hydrophobicity, while the fluorine on the ethanamine chain may alter stereoelectronic properties .
1-[4-(2,2,2-Trifluoroethoxy)phenyl]ethan-1-amine (CAS 942938-39-8)
Physicochemical Properties
*Calculated using ChemDraw.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
